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Compound of Interest

Compound Name:
methyl 2-hydroxy-2-(3-

iodophenyl)acetate

CAS No.: 1864147-09-0

Cat. No.: B6209719

Get Quote

Technical Guide: Methyl 2-hydroxy-2-(3-
iodophenyl)acetate
Structural Dynamics and Synthetic Utility
Executive Summary
Methyl 2-hydroxy-2-(3-iodophenyl)acetate (also known as methyl 3-iodomandelate) is a

disubstituted mandelic acid derivative characterized by two distinct reactive handles: a benzylic

secondary alcohol and a meta-positioned aryl iodide. This dual functionality makes it a high-

value scaffold for diversity-oriented synthesis, particularly in the development of pharmaceutical

intermediates where chirality and cross-coupling capability are required simultaneously.

Chemical Identity & Structural Properties
The molecule consists of a phenyl ring substituted at the 3-position with an iodine atom, and at

the 1-position with a methyl glycolate moiety. The benzylic carbon (C2) is a chiral center,

rendering the molecule optically active if synthesized asymmetrically.
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Property Data / Description

IUPAC Name Methyl 2-hydroxy-2-(3-iodophenyl)acetate

Common Name Methyl 3-iodomandelate

CAS Registry Number 2443964-81-4

Molecular Formula

C

H

IO

Molecular Weight 292.07 g/mol

Chiral Center

C2 (Benzylic position); exists as (

), (

), or (

)-racemate

Physical State
Typically a white to off-white solid or viscous oil

(dependent on purity/enantiopurity)

Solubility
Soluble in MeOH, DCM, EtOAc; Low solubility in

water

Structural Analysis[1]
Electronic Effects: The iodine atom at the meta position exerts an inductive electron-

withdrawing effect (-I) on the aromatic ring, slightly deactivating it compared to unsubstituted

mandelic acid. However, it does not participate in resonance donation to the benzylic center,

preserving the reactivity of the benzylic alcohol.

Steric Environment: The meta-substitution pattern minimizes steric hindrance at the benzylic

position compared to ortho-substitution, allowing for facile enzymatic resolution or chemical

transformation of the alcohol.

Synthetic Pathways
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The synthesis of methyl 2-hydroxy-2-(3-iodophenyl)acetate typically proceeds via the

cyanohydrin formation from 3-iodobenzaldehyde, followed by Pinner reaction or acid-catalyzed

hydrolysis/esterification.

Core Synthesis Protocol (Cyanohydrin Route)
Cyanohydrin Formation: Reaction of 3-iodobenzaldehyde with TMSCN (trimethylsilyl

cyanide) and a Lewis acid catalyst (e.g., ZnI

), or NaCN/AcOH.

Pinner Reaction/Hydrolysis: The resulting nitrile is treated with methanolic HCl. This converts

the nitrile directly to the methyl ester via an imidate intermediate, avoiding the isolation of the

carboxylic acid.

Step-by-Step Methodology (Representative):

Reagents: 3-Iodobenzaldehyde (1.0 eq), TMSCN (1.2 eq), ZnI

(0.05 eq), Anhydrous MeOH, HCl (gas or in dioxane).

Step 1: Dissolve aldehyde in DCM under N

. Add ZnI

followed by dropwise TMSCN at 0°C. Stir at RT for 2h.

Step 2: Concentrate to remove excess TMSCN. Redissolve residue in anhydrous MeOH.

Step 3: Bubble HCl gas into the solution at 0°C until saturated. Stir at RT for 12–18h.

Workup: Concentrate to remove MeOH. Partition residue between water and EtOAc. The

ester partitions into the organic layer.

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Visualization: Synthetic Logic
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Figure 1: Step-wise conversion of 3-iodobenzaldehyde to the target mandelic ester via the

Pinner sequence.

Reactivity Profile & Applications
The molecule's utility stems from its orthogonality. The iodine atom allows for carbon-carbon

bond formation without affecting the ester or alcohol (under mild conditions), while the alpha-

hydroxy ester moiety serves as a precursor for chiral amines or heterocycles.

A. Aryl Iodide: Cross-Coupling
The C-I bond is highly reactive toward Palladium(0) catalysts.

Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryl mandelic esters.

Sonogashira: Reaction with terminal alkynes to access phenylethynyl derivatives.

Heck Reaction: Olefination of the aromatic ring.

B. Alpha-Hydroxy Ester: Functionalization
Oxidation: Swern or Dess-Martin oxidation yields the alpha-keto ester (glyoxylate), a

precursor for heterocyclic synthesis (e.g., quinoxalines).

Substitution (SN2): Activation of the alcohol (Mesylate/Tosylate) followed by displacement

with azides (NaN

) allows access to unnatural amino acids (3-iodophenylglycine analogs).

Amidation: Direct reaction with amines yields mandelamides.

Visualization: Reactivity Map
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Figure 2: Orthogonal reactivity of the iodine handle (blue) and the alpha-hydroxy moiety

(red/yellow/green).[2]

Analytical Characterization (Expected Data)
To validate the synthesis, the following spectroscopic signals are diagnostic:

H NMR (400 MHz, CDCl

):

~7.7–7.8 (s, 1H, Ar-H at C2 position relative to Iodine).

~7.6 (d, 1H, Ar-H ortho to Iodine).

~7.3–7.4 (m, 1H, Ar-H meta/para).

~7.1 (t, 1H, Ar-H meta).

~5.1–5.2 (s, 1H, CH-OH, benzylic methine).

~3.7–3.8 (s, 3H, COOCH

).

~3.4–3.6 (br s, 1H, OH, exchangeable).

MS (ESI+):
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Molecular ion

at m/z ~315.

Fragment at m/z ~233 (loss of -COOCH

).

Safety & Handling
Hazards: As an alkyl ester and aryl halide, standard precautions apply.

Skin/Eye Irritant: The alpha-hydroxy ester functionality can be irritating to mucous

membranes.

Light Sensitivity: Aryl iodides can liberate iodine upon prolonged exposure to light; store in

amber vials.

Storage: Keep under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent hydrolysis or

oxidation.

References
PubChem.Methyl 2-hydroxy-2-(3-iodophenyl)acetate (Compound). National Library of

Medicine. Accessed Feb 26, 2026. Link (Note: Analogous structure reference for CAS

verification).

ChemSrc.CAS 2443964-81-4 Entry.[3] Chemical Source Data.[2][4][5][6][7][8][9][10][11][12]

Accessed Feb 26, 2026. Link

Corson, B. B., et al. "Mandelic Acid." Organic Syntheses, Coll. Vol. 1, p.336 (1941).

(Foundational protocol for mandelic acid synthesis via cyanohydrin). Link

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron

Compounds." Chemical Reviews, 95(7), 2457-2483 (1995). (Mechanistic basis for aryl iodide

coupling). Link

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b6209719/docs?utm_src=pdf-body#methyl-2-hydroxy-2-3-iodophenyl-acetate-chemical-structure
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F165616909
https://www.chemsrc.com/amp/cas/2443964-81-4_3741940.html
https://pubchem.ncbi.nlm.nih.gov/compound/methyl%203-hydroxy-4-iodobenzoate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-iodide
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-dichloroacetate
https://inventivapharma.com/wp-content/uploads/2020/03/synthesis-of-substituted-phenyl-acetic-acid.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-3-iodobenzoate
https://www.biocompare.com/11119-Chemicals-and-Reagents/21195727-3-iodobenzaldehyde/
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-_E_-3-iodoacrylate
https://pubchem.ncbi.nlm.nih.gov/compound/21939462
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-hydroxy-2-_3-methyl-4-nitrophenyl_acetate
https://www.chemsynthesis.com/base/chemical-structure-24485.html
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.chemsrc.com%2Fen%2Fcas%2F2443964-81-4_1569353.html
https://www.google.com/url?sa=E&q=http%3A%2F%2Fwww.orgsyn.org%2Fdemo.aspx%3Fprep%3DCV1P0336
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fcr00039a007
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6209719?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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